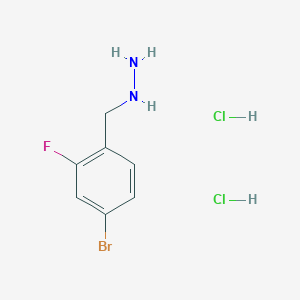

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride

Description

Properties

Molecular Formula |

C7H10BrCl2FN2 |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

(4-bromo-2-fluorophenyl)methylhydrazine;dihydrochloride |

InChI |

InChI=1S/C7H8BrFN2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H |

InChI Key |

PYWFQPQRJPQKCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CNN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Bromo-2-fluorobenzimidamide Hydrochloride

The nitrile group is converted to an amidine via treatment with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C. This generates a reactive intermediate that reacts with ammonium chloride to yield 4-bromo-2-fluorobenzimidamide hydrochloride . Alternatively, the nitrile can be treated with hydrogen chloride in ethanol to form an imidate ester, which is subsequently aminated with ammonia.

Reaction Conditions:

-

Temperature: -78°C (LiHMDS method) vs. 25°C (HCl/ethanol method)

-

Yield: 85–92% (LiHMDS), 78–85% (HCl/ethanol)

-

Purity: >95% (HPLC)

Hydrazine Incorporation

The amidine intermediate reacts with hydrazine hydrate in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C. This step introduces the hydrazine group, forming the free base of (4-bromo-2-fluorobenzyl)hydrazine. Subsequent treatment with hydrogen chloride gas in diethyl ether precipitates the dihydrochloride salt.

Optimization Notes:

-

Excess hydrazine (2.5 equiv.) ensures complete conversion.

-

Acidification with HCl gas improves crystallinity and stability.

Alternative Pathway via Benzyl Bromide Precursor

Synthesis of 4-Bromo-2-fluorobenzyl Bromide

Starting from 2-fluoro-4-bromotoluene (CAS 462-06-6), free-radical bromination under UV light (λ > 300 nm) introduces a bromine atom at the benzylic position. The reaction uses bromine (Br₂) in carbon tetrachloride at 160–180°C, achieving 70–75% yield.

Key Parameters:

-

Reflux conditions prevent polybromination.

-

UV irradiation enhances selectivity for monobromination.

Nucleophilic Substitution with Hydrazine

The benzyl bromide intermediate undergoes nucleophilic substitution with anhydrous hydrazine in THF at 0–5°C. The reaction is quenched with aqueous HCl, yielding the dihydrochloride salt after recrystallization from ethanol/water.

Challenges:

-

Competing elimination reactions require low temperatures.

-

Hydrazine excess (3.0 equiv.) mitigates side products.

Comparative Analysis of Methods

The benzonitrile route offers higher purity and scalability but requires expensive precursors. The benzyl bromide pathway is cost-effective but less selective.

Industrial-Scale Optimization

Solvent Selection

Catalytic Improvements

-

Palladium catalysts (e.g., Pd/C) enhance hydrazine incorporation efficiency but increase costs.

-

Phase-transfer catalysts (e.g., methyltributylammonium chloride) improve reaction rates in biphasic systems.

Analytical Characterization

1H NMR (D₂O, 400 MHz):

-

δ 7.55 (d, J = 8.2 Hz, 1H, Ar-H)

-

δ 7.32 (d, J = 12.1 Hz, 1H, Ar-H)

-

δ 4.21 (s, 2H, CH₂)

-

δ 3.98 (br s, 4H, NH₂·2HCl)

HPLC Conditions:

-

Column: C18, 5μm, 250 × 4.6 mm

-

Mobile Phase: 60:40 Acetonitrile/0.1% H₃PO₄

-

Retention Time: 6.8 min

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form corresponding azo compounds or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions to form biaryl intermediates.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar solvents and catalysts.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.

Oxidation Products: Azo compounds and other oxidized derivatives.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimycobacterial Activity

One of the notable applications of (4-bromo-2-fluorobenzyl)hydrazine dihydrochloride is in the synthesis of novel compounds aimed at combating mycobacterial infections, including tuberculosis. A study synthesized 24 derivatives featuring this moiety, evaluating their effectiveness against various mycobacterial species. The compound 5j , for instance, showed inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM against multiple strains and demonstrated non-toxicity at higher concentrations in Vero cells . This highlights the potential for developing new antitubercular agents based on this compound.

Fluorescent Probes

The hydrazine moiety is also utilized in creating fluorescent probes for detecting specific analytes in biological systems. These probes undergo condensation reactions with aldehydes and ketones, resulting in enhanced fluorescence, which can be leveraged for sensitive detection applications. This property makes it valuable in both clinical diagnostics and environmental monitoring.

Analytical Chemistry

Reagent for Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It can facilitate the formation of hydrazones through reactions with carbonyl compounds, which are critical intermediates in the synthesis of various pharmaceuticals. Its ability to form stable complexes with metal ions also positions it as a useful agent in analytical chemistry for metal ion detection.

Biological Research

Enzyme Inhibition Studies

Research has indicated that derivatives of (4-bromo-2-fluorobenzyl)hydrazine can inhibit specific enzymes implicated in disease processes. For example, studies have focused on its interaction with isocitrate lyase, an enzyme crucial for Mycobacterium tuberculosis survival. Certain synthesized compounds demonstrated significant inhibition rates at low concentrations, suggesting potential therapeutic applications .

Data Table: Summary of Research Findings

Case Study 1: Antimycobacterial Evaluation

In a study evaluating novel phthalazinylacetamides derived from this compound, compound 5j was highlighted for its potent activity against multiple strains of Mycobacterium tuberculosis. The research demonstrated that this compound not only inhibited bacterial growth but also reduced mycobacterial load in animal models .

Case Study 2: Development of Fluorescent Probes

Another study developed a BODIPY-substituted hydrazine probe based on the (4-bromo-2-fluorobenzyl)hydrazine structure, which exhibited high sensitivity for formaldehyde detection in live cells. This application showcases the versatility of the compound in analytical settings and its potential utility in biological research.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzymatic activity. Additionally, the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The compound’s reactivity and physical properties are influenced by the positions of halogens and the presence of additional functional groups. Key comparisons include:

(4-Bromo-2-fluorophenyl)hydrazine Hydrochloride (CAS 299440-17-8)

- Structure : A phenylhydrazine derivative with Br (4-position) and F (2-position).

- Key Difference : Lacks the benzyl group present in the target compound, reducing steric bulk and altering solubility.

- Applications : Used in the synthesis of azo dyes and coordination complexes .

(2-Chloro-5-fluorobenzyl)hydrazine Dihydrochloride (CAS 2044707-25-5)

- Structure : Features Cl (2-position) and F (5-position) on the benzyl group.

- Key Difference : Chlorine’s stronger electron-withdrawing effect compared to bromine may increase electrophilicity.

- Stability : Dihydrochloride salts like this and the target compound are generally hygroscopic and require anhydrous storage .

1-(4-Bromo-2-ethylphenyl)hydrazine Hydrochloride (CAS 1628810-35-4)

- Structure : Contains an ethyl group (2-position) alongside Br (4-position).

Physical and Chemical Properties

*Calculated based on substituents and dihydrochloride salt formation.

Stability and Reactivity

- Dihydrochloride Salts: Compounds like the target and (2-Chloro-5-fluorobenzyl)hydrazine dihydrochloride exhibit reduced stability compared to mono-hydrochloride derivatives due to the dual protonation of hydrazine, which weakens N–N bonds .

- Electrophilic Reactivity : Bromine and fluorine substituents enhance electrophilic aromatic substitution (EAS) reactivity. For example, the target compound’s bromine facilitates nucleophilic displacement in cross-coupling reactions, whereas fluorine acts as a directing group .

Toxicological Profiles

- 1,2-Dimethylhydrazine Dihydrochloride: A potent carcinogen, inducing angiosarcomas in 82–89% of exposed hamsters .

- However, handling precautions are essential due to hydrazine’s inherent toxicity .

Biological Activity

(4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The presence of bromine and fluorine substituents enhances its biological activity by influencing the compound's electronic properties and steric hindrance.

Antimicrobial Activity

Research indicates that (4-bromo-2-fluorobenzyl)hydrazine derivatives exhibit significant antimicrobial properties. A study synthesized novel phthalazin-4-ylacetamides incorporating this compound, which were evaluated against various mycobacterial species, including Mycobacterium tuberculosis. The results demonstrated minimum inhibitory concentrations (MICs) ranging from 0.08 to 5.05 μM, indicating potent activity against these pathogens without toxicity to Vero cells at concentrations up to 126.43 μM .

| Compound | MIC (μM) | Toxicity (Vero Cells) |

|---|---|---|

| 5j | 0.08 - 5.05 | Non-toxic up to 126.43 |

Anti-inflammatory Activity

The anti-inflammatory potential of (4-bromo-2-fluorobenzyl)hydrazine has been explored in various studies. It is believed that the compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. However, specific quantitative data on its anti-inflammatory effects remains limited in the literature.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A related derivative demonstrated promising activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation through mechanisms that may involve the modulation of kinase pathways . The specific IC50 values for these activities are still under investigation.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. For instance, it may inhibit enzymes critical for pathogen survival or cancer cell growth.

Case Studies

- Antimycobacterial Evaluation : In a study evaluating the efficacy of various synthesized compounds against Mycobacterium tuberculosis, one derivative showed significant inhibition at low concentrations, highlighting the therapeutic potential of hydrazine derivatives in treating tuberculosis .

- In Vivo Studies : In vivo evaluations have demonstrated that certain derivatives can reduce mycobacterial load in animal models, suggesting their potential use as therapeutic agents against resistant strains of mycobacteria .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing (4-Bromo-2-fluorobenzyl)hydrazine dihydrochloride?

The compound is typically synthesized via nucleophilic substitution using precursors like 4-bromo-2-fluorobenzyl bromide and hydrazine hydrate. Key steps include:

- Alkylation : Reacting the benzyl bromide derivative with hydrazine in a polar solvent (e.g., ethanol) under reflux.

- Salt Formation : Treating the free hydrazine base with HCl to form the dihydrochloride salt. Critical parameters include temperature control (0–5°C during diazotization to minimize side reactions) and pH adjustment (6–7 during reduction to stabilize the hydrazine moiety) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Spectroscopy : NMR (¹H/¹³C) to confirm the benzyl-hydrazine linkage and halogen positions. FT-IR can identify N-H and N-N stretches (~3300 cm⁻¹ and ~1600 cm⁻¹, respectively) .

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS for purity assessment .

- X-ray Crystallography : To resolve crystal packing and salt formation, particularly for dihydrochloride derivatives .

Q. How does the bromo-fluoro substitution pattern influence reactivity in nucleophilic reactions?

The 4-bromo-2-fluoro arrangement enhances electrophilicity at the benzyl carbon, facilitating nucleophilic attack by hydrazine. The fluorine atom’s electron-withdrawing effect increases the leaving group’s (bromide) reactivity, while steric effects from the para-bromo substituent may slow competing side reactions .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

- Solvent Selection : Use aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis.

- Catalysis : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance hydrazine’s nucleophilicity.

- Process Monitoring : Employ in-situ FT-IR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What mechanistic insights explain the compound’s stability under acidic conditions?

The dihydrochloride salt form stabilizes the hydrazine moiety via protonation, reducing oxidative degradation. Density functional theory (DFT) studies suggest that the fluorine atom’s inductive effect lowers the electron density on the benzyl carbon, minimizing undesired dimerization or rearrangement .

Q. How do structural modifications (e.g., halogen substitution) affect biological activity in drug discovery?

- Bromine : Enhances lipophilicity, improving membrane permeability.

- Fluorine : Modulates metabolic stability by blocking cytochrome P450 oxidation sites. Comparative studies with analogs (e.g., chloro or iodo derivatives) reveal that bromo-fluoro combinations balance reactivity and bioavailability, making the compound a versatile scaffold for kinase inhibitors or antimicrobial agents .

Q. What strategies mitigate challenges in crystallizing the dihydrochloride salt?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.